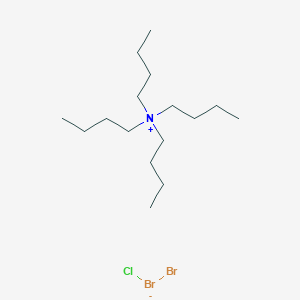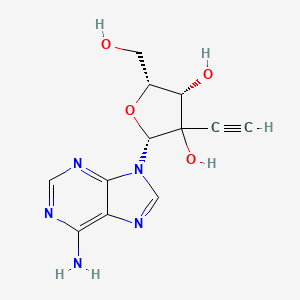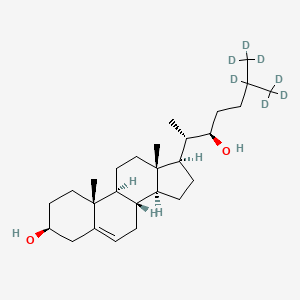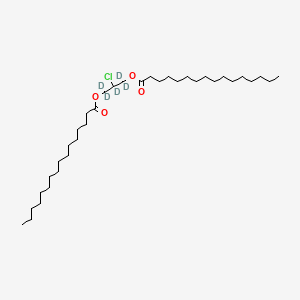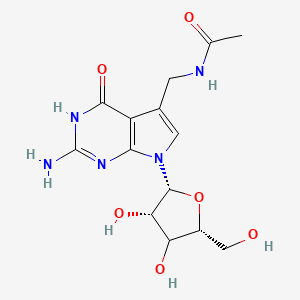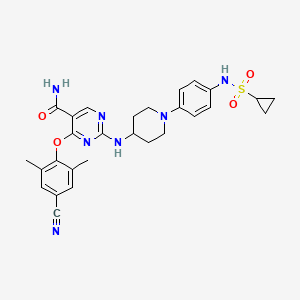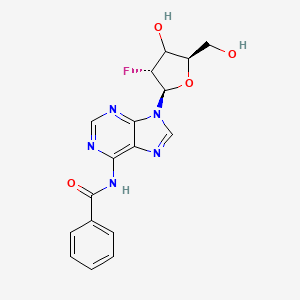
N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that enhance its biological activity and stability. This compound is primarily used in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Fluorination: The 2’-hydroxyl group is selectively fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Benzoylation: The N6 position of the adenine base is benzoylated using benzoyl chloride in the presence of a base like pyridine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine can undergo oxidation reactions, particularly at the adenine base, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products:
Oxidation: Oxidized derivatives of the adenine base.
Reduction: Hydroxylated derivatives.
Substitution: Substituted nucleoside analogs with different functional groups at the 2’ position.
科学研究应用
N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine has several applications in scientific research:
Oncology: It has shown potential as an anticancer agent by inhibiting the proliferation of cancer cells.
Cardiovascular Medicine: As a smooth muscle vasodilator, it is used to study the effects of vasodilation on cardiovascular function and to develop treatments for conditions like hypertension and angina.
Molecular Biology: It serves as a tool in molecular biology research to study nucleoside metabolism and the mechanisms of nucleoside analogs.
Pharmaceutical Development: It is used in the development of new therapeutic agents, particularly for antiviral and anticancer therapies.
作用机制
N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine exerts its effects primarily through its interaction with cellular enzymes and receptors. The compound is incorporated into DNA or RNA, leading to chain termination or mutations that inhibit cell proliferation. It also acts as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism, thereby increasing the levels of adenosine and its analogs, which can induce apoptosis in cancer cells .
相似化合物的比较
Adenosine Phosphate: A naturally occurring nucleoside involved in energy transfer.
Acadesine: An adenosine analog used as a cardioprotective agent.
Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia.
Fludarabine Phosphate: A chemotherapy agent used to treat hematological malignancies.
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
Comparison: N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine is unique due to its fluorine substitution at the 2’ position and benzoyl group at the N6 position. These modifications enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit adenosine deaminase and induce apoptosis in cancer cells makes it a promising candidate for anticancer therapy .
属性
分子式 |
C17H16FN5O4 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13?,17-/m1/s1 |
InChI 键 |
HLJZTLWDAQVZBU-NEIGDEDZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H](C([C@H](O4)CO)O)F |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)
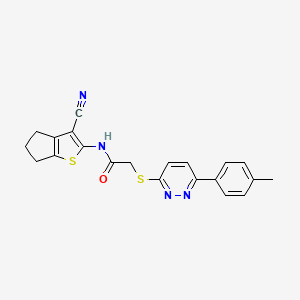
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

